molecular formula C7H12O5 B017616 Methyl 4,4-dimethoxy-3-oxobutanoate CAS No. 60705-25-1

Methyl 4,4-dimethoxy-3-oxobutanoate

Cat. No.: B017616
CAS No.: 60705-25-1
M. Wt: 176.17 g/mol
InChI Key: PJYQRBMGZRVNSQ-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-3-oxobutanoate (M4DOB) is a synthetic chemical compound with a wide range of applications in scientific research. It is a four-carbon compound with a molecular weight of 118.1 g/mol, and it is composed of a methyl group, a dimethoxy group, and a 3-oxobutanoate group. M4DOB has been used in a variety of fields, including biochemistry, pharmacology, and biotechnology, due to its unique properties and potential applications.

Scientific Research Applications

  • Intermediate in Pharmaceutical Synthesis : Methyl 2-benzoylamino-3-oxobutanoate, a derivative of Methyl 4,4-dimethoxy-3-oxobutanoate, is used as an intermediate in the synthesis of 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential applications in pharmaceuticals (Bratušek, Hvala, & Stanovnik, 1998).

  • Biosynthesis of Ethylene : The compound 4-methylthio-2-oxobutanoate, another related derivative, has been identified in the culture fluids of bacteria and fungi. It plays a role in the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).

  • Flexible Synthesis of Derivatives : The flexible synthesis of 4-oxobutanoate-methylestern and their derivatives offers a versatile approach for the production of various 4-hydroxybutanals (Kunz, Janowitz, & Reißig, 1990).

  • Synthesis of Chiral Intermediates : Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, important in the synthesis of the diabetes drug sitagliptin, is synthesized from L-aspartic acid (Zhang Xingxian, 2012).

  • Study of Molecular Properties : 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was studied for its molecular properties, showing a strong red shift in the IR spectrum, indicating weakening of the NH bond (Raju et al., 2015).

  • Production of Tropane Alkaloids : Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, tropane alkaloids, were synthesized from the N-methylpyrrolinium cation (Ma et al., 2020).

  • Reactions with Methanolic Potassium Hydroxide : Studies on the reactions of derivatives of this compound with methanolic potassium hydroxide have been conducted to explore different ring-opened products (Toda & Ooi, 1972).

  • Photolysis Studies : Research on the photolysis of methyl 2-chloro-3-oxobutanoate, a related compound, has been conducted to understand the production of methyl 3-oxobutanoate and other derivatives (Enev et al., 1987).

  • Synthesis of Benzyl and Tert-Butyl Derivatives : Benzyl and tert-butyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylates were synthesized from methyl 4-oxobutanoate, demonstrating the compound's utility in synthesizing heterocyclic compounds (Drinan & Lash, 1994).

  • Antioxidant Properties of Derivatives : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole derivative with antioxidant properties, was synthesized using a method that likely involves methyl 4-oxobutanoate (Naveen et al., 2021).

Safety and Hazards

“Methyl 4,4-dimethoxy-3-oxobutanoate” is considered hazardous . It can cause skin and eye irritation, as well as respiratory irritation . When handling this compound, it is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .

Relevant Papers

There are several peer-reviewed papers and technical documents related to “this compound” available for further reading .

Properties

IUPAC Name

methyl 4,4-dimethoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQRBMGZRVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451651
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60705-25-1
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 4,4-dimethoxy-3-oxobutanoate in the synthesis of heterocyclic compounds?

A1: this compound acts as a crucial building block in multi-step syntheses of heterocyclic compounds. [, ] For example, it reacts with methyl 3-aminocrotonate and subsequent intermediates to ultimately form 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines through a Hantzsch-type reaction. [] Additionally, it serves as a reagent for constructing dimethyl acetal protected benzimidazole-2-carboxaldehydes when reacted with 2-amino aniline derivatives. []

Q2: How do the reaction conditions differ when utilizing this compound for synthesizing different heterocyclic compounds?

A2: The reaction conditions vary significantly depending on the desired heterocycle. In the synthesis of 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines, the reaction proceeds through imination, borohydride reduction, and intramolecular thermal amino-ester cyclization. [] On the other hand, creating dimethyl acetal protected benzimidazole-2-carboxaldehydes utilizes a task-specific imidazolium ionic liquid (HBIm·TFA) to promote N-C/C-N annulation processes. [] This highlights the versatility of this compound in adapting to different reaction pathways.

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